molecular formula C14H11N3O5 B1223756 2-Pyrazinecarboxylic acid [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] ester

2-Pyrazinecarboxylic acid [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] ester

Cat. No. B1223756
M. Wt: 301.25 g/mol
InChI Key: WILPFGPWGSQYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-pyrazinecarboxylic acid [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] ester is a member of benzodioxoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A novel multi-component, one-pot condensation method has been developed for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters, demonstrating the compound's versatility in synthetic chemistry (Illgen et al., 2004).
  • Investigations into the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid have shown the potential for the conversion of its acid chloride into various ester or amide derivatives, indicating the chemical flexibility and reactivity of pyrazine derivatives (Şener et al., 2002).

Supramolecular Chemistry and Material Science

  • The carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine has been synthesized, showcasing its ability to form supramolecular structures through hydrogen bond interactions and metal-mediated self-assembly, highlighting its potential in the field of supramolecular chemistry and material science (Kong et al., 2012).

Flavor Chemistry and Pyrolysis Studies

  • Research into the synthesis and pyrolysis of 3,6-dimethyl-2,5-pyrazinedicarboxylic acid 1-octen-3-yl ester (DMPOE) and 3,5,6-trimethyl-2-pyrazinecarboxylic acid 1-octen-3-yl ester (TMPOE) demonstrates the application of pyrazine derivatives in flavor chemistry. The study provides a theoretical basis for their application in tobacco, indicating potential uses in the food and flavor industry (Lai et al., 2017).

Peptidomimetic Derivatives

  • The synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester highlights its relevance in the creation of new conformationally constrained peptidomimetic derivatives, which can have significant implications in the field of medicinal chemistry (Gloanec et al., 2002).

properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] pyrazine-2-carboxylate

InChI

InChI=1S/C14H11N3O5/c18-13(7-20-14(19)10-6-15-3-4-16-10)17-9-1-2-11-12(5-9)22-8-21-11/h1-6H,7-8H2,(H,17,18)

InChI Key

WILPFGPWGSQYHR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=NC=CN=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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